molecular formula C13H8N2O2 B6386587 3-(4-Cyanophenyl)picolinic acid CAS No. 1258621-57-6

3-(4-Cyanophenyl)picolinic acid

Cat. No.: B6386587
CAS No.: 1258621-57-6
M. Wt: 224.21 g/mol
InChI Key: LSEYVGNFVPAIFC-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyanophenyl group attached to the third position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)picolinic acid typically involves the reaction of 4-cyanobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2, which facilitates the reaction at ambient temperature . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods: This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyanophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The cyanophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and modulate immune responses . Additionally, the compound can disrupt viral membrane integrity, preventing viral entry into host cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other picolinic acid derivatives .

Properties

IUPAC Name

3-(4-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)11-2-1-7-15-12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEYVGNFVPAIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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